
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C12H23NO3. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications due to their diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, hexyl(3-oxobutyl)-, methyl ester typically involves the reaction of hexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with 3-oxobutyl chloride to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding carbamic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Carbamic acid and hexanol.
Reduction: Hexylamine and 3-oxobutyl alcohol.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Mécanisme D'action
The mechanism of action of carbamic acid, hexyl(3-oxobutyl)-, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular membranes and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, hexyl(3-oxobutyl)-, ethyl ester
- Carbamic acid, hexyl(3-oxobutyl)-, propyl ester
- Carbamic acid, hexyl(3-oxobutyl)-, butyl ester
Uniqueness
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester is unique due to its specific ester and carbamate moieties, which confer distinct chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
845619-00-3 |
|---|---|
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
methyl N-hexyl-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-9-13(12(15)16-3)10-8-11(2)14/h4-10H2,1-3H3 |
Clé InChI |
ZALUQEZBNGBQGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


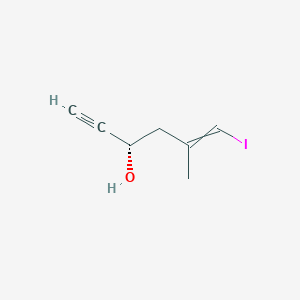

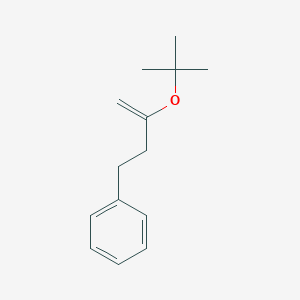

![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
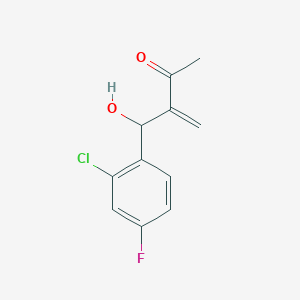

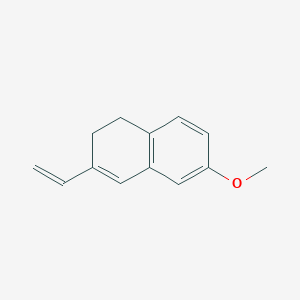
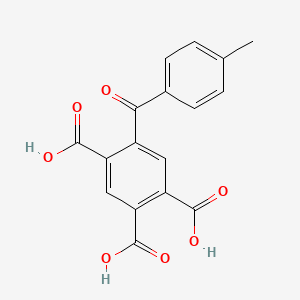
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)

![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)

